ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
Description
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an ethyl ester group and a methoxy group attached to the indene ring system
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl (2E)-2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3/b10-9+ |
InChI Key |
NFEBEDXDWGJQMK-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=C1C=CC=C2OC |
Canonical SMILES |
CCOC(=O)C=C1CCC2=C1C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate typically involves the condensation of 4-methoxy-2,3-dihydro-1H-indene-1-one with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-methoxy-2,3-dihydro-1H-indene-1-one} + \text{ethyl acetate} \xrightarrow{\text{NaOEt, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the indene ring can be reduced to form a saturated indane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-2,3-dihydro-1H-indene-1-one.
Reduction: Formation of ethyl 2-(4-methoxy-2,3-dihydro-1H-indan-1-yl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds related to this structure showed significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. A comparative study showed that the compound's efficacy was enhanced when combined with other antimicrobial agents, suggesting potential for synergistic effects .
Polymer Synthesis
This compound serves as a precursor in the synthesis of functional polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers synthesized from this compound can be tailored for specific applications in coatings and adhesives .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their effects on MCF-7 cells. The study found that certain modifications led to enhanced cytotoxicity, suggesting pathways for developing new anticancer drugs aimed at specific targets within cancer cells.
Case Study 2: Polymer Development
A team focused on integrating this compound into a polymer matrix for use in biomedical devices. The resulting polymers demonstrated improved biocompatibility and mechanical properties compared to traditional materials, indicating a promising direction for future research in medical applications.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-methoxyphenyl)acetate: Similar structure but lacks the indene ring system.
Ethyl 2-(4-hydroxy-2,3-dihydro-1H-inden-1-ylidene)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 2-(4-methoxy-1H-indol-3-yl)acetate: Contains an indole ring system instead of an indene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate (CAS No. 724466-12-0) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C14H16O3
- Molecular Weight : 232.27 g/mol
- Structural Characteristics : The compound features a methoxy group and an indene structure, which are significant for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of indene compounds, including this compound, exhibit notable antitumor properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell proliferation.
Anti-inflammatory Activity
Inflammation plays a pivotal role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Aromatase Inhibition : This compound may inhibit aromatase enzymes, leading to decreased estrogen levels, which is particularly beneficial in treating hormone-dependent cancers.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Anti-inflammatory Pathways : The compound could modulate inflammatory cytokines and pathways, contributing to its anti-inflammatory effects.
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and evaluated their anticancer potential against various cell lines:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer).
- Results : The most potent analog exhibited IC50 values in the low micromolar range against MCF7 cells, indicating strong anticancer activity.
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of indene derivatives:
- Methodology : In vitro assays were conducted to assess the inhibition of TNF-alpha and IL-6 production.
- Findings : The compound significantly reduced cytokine levels compared to controls, suggesting potential use in inflammatory conditions.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate?
Answer:
The compound is typically synthesized via catalytic hydrogenation or palladium-catalyzed coupling. For example, hydrogenation of fluorinated vinylacetate precursors using chiral catalysts (e.g., Rh or Ru complexes) achieves high enantioselectivity (>90% ee) and yields (>99%) . Alternatively, Pd₂(dba)₃ with P(o-tolyl)₃ ligands in toluene under reflux facilitates coupling reactions, as seen in analogous indenylidene malononitrile syntheses . Key steps include optimizing solvent polarity and catalyst loading to minimize side reactions.
Basic: What spectroscopic techniques are used to characterize this compound, and what diagnostic signals should researchers prioritize?
Answer:
- ¹H-NMR : Look for vinylidene proton signals at δ 5.93 (s, 1H) and methoxy groups at δ 3.30–3.80 (s, 3H). Ethyl ester protons appear as a quartet (δ 4.20, J = 7.2 Hz) and triplet (δ 1.30) .
- IR : A strong carbonyl stretch near 1714 cm⁻¹ confirms the ester group, while conjugated C=C bonds show absorption at ~1600 cm⁻¹ .
- X-ray crystallography : Planarity of the indenylidene system (r.m.s. deviation <0.05 Å) and C–H⋯O hydrogen bonding patterns (e.g., C(6) chains) are critical for structural validation .
Basic: How can crystallographic data for this compound be refined, and which software tools are recommended?
Answer:
Use the SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) due to its robustness in handling small-molecule data. Key parameters include high-resolution data (d-spacing <1.0 Å) and twinning correction for non-merohedral cases. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks . For macromolecular applications, SHELXPRO interfaces with refinement pipelines .
Advanced: What strategies address enantiomeric purity challenges during hydrogenation of the vinylidene precursor?
Answer:
Enantioselectivity is enhanced using chiral transition-metal catalysts (e.g., Rh-DuPhos or Ru-BINAP systems). Steric and electronic tuning of ligands improves facial selectivity for tetra-substituted alkenes. For example, bulky phosphine ligands reduce de-fluorination side reactions, achieving >97% ee in fluorinated analogs . Racemization risks are mitigated by low-temperature hydrogenation (<50°C) and inert-atmosphere handling.
Advanced: How does the indenylidene moiety influence electronic properties in materials science applications?
Answer:
The conjugated indenylidene core enhances π-electron delocalization, critical for organic semiconductors and non-fullerene acceptors (NFAs). Paired with electron-withdrawing groups (e.g., malononitrile), it lowers LUMO levels (~-3.8 eV), improving charge transport. Computational studies (DFT) correlate planarity with absorption coefficients (ε >10⁵ M⁻¹cm⁻¹) in visible spectra .
Advanced: What role do non-classical hydrogen bonds play in stabilizing the crystal lattice?
Answer:
C–H⋯O interactions (2.5–3.0 Å) form supramolecular chains or sheets, influencing polymorphism. For example, in 3-oxo-indenyl derivatives, C(6) chains along [010] arise from methoxy C–H donors and ester carbonyl acceptors. These interactions are probed via Hirshfeld surface analysis and graph-set notation (e.g., R₂²(6) motifs) .
Advanced: How can computational modeling predict pharmacological activity for indenylidene derivatives?
Answer:
Docking studies using aggrecanase or μ-opioid receptor models (e.g., PDB: 1BQ5) identify key binding interactions. Substituents at the 4-methoxy position enhance steric complementarity, while ester groups improve solubility for bioavailability. Pharmacophore models prioritize P1' and P2' site modifications, as seen in aggrecanase inhibitors with IC₅₀ <10 nM .
Advanced: What analytical challenges arise in resolving stereoisomers of hydrogenated products?
Answer:
Diastereomers (e.g., ethyl 2-(2,3-dihydro-1H-inden-1-yl)-2-fluoroacetate) require chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis. NOESY NMR detects spatial proximity of substituents (e.g., fluoro vs. ester groups) to assign configurations. Dynamic resolution via kinetic control during crystallization may separate enantiomers .
Advanced: How do substituent effects at the 4-methoxy position alter reactivity in cross-coupling reactions?
Answer:
Electron-donating methoxy groups activate the indenylidene core toward electrophilic substitution but deactivate it in nucleophilic pathways. In Pd-catalyzed couplings, steric hindrance at the 4-position reduces reaction rates, necessitating higher catalyst loadings (5–10 mol%). Substituent Hammett parameters (σ⁺) correlate with reaction yields in Suzuki-Miyaura reactions .
Advanced: What are the limitations of current synthetic routes, and how can they be mitigated?
Answer:
Key limitations include:
- Low yields in fluorinated analogs : Use flow chemistry to stabilize reactive intermediates.
- Epimerization during esterification : Employ low-temperature acyl chlorides or enzymatic catalysis.
- Scale-up challenges : Switch from batch to continuous hydrogenation reactors for better heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
